molecular formula C11H18N2 B12985246 4-methyl-N-(2-methylbutyl)pyridin-3-amine CAS No. 1339860-94-4

4-methyl-N-(2-methylbutyl)pyridin-3-amine

Cat. No.: B12985246
CAS No.: 1339860-94-4
M. Wt: 178.27 g/mol
InChI Key: OTEMBRUSIMRZRF-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylbutyl)pyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-methylpyridine with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylbutyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-methyl-N-(2-methylbutyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methylpyridine: A simpler derivative of pyridine with similar chemical properties.

    2-methylbutylamine: An amine that can be used as a precursor in the synthesis of 4-methyl-N-(2-methylbutyl)pyridin-3-amine.

    N-alkylpyridines: A class of compounds with similar structures and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an alkylamine side chain makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1339860-94-4

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-N-(2-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-4-9(2)7-13-11-8-12-6-5-10(11)3/h5-6,8-9,13H,4,7H2,1-3H3

InChI Key

OTEMBRUSIMRZRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=C(C=CN=C1)C

Origin of Product

United States

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